N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide

Description

Historical Development of Multi-pharmacophore Acetamide Derivatives

The evolution of acetamide-based pharmacophores has been driven by the need for compounds with enhanced bioavailability and multi-target engagement. Early acetamide derivatives, such as N-substituted α-bromoacetamides, were explored for their reactivity in nucleophilic substitutions, enabling modular synthesis of complex structures. The discovery of N-(bromoacetyl)-N′-[5-(dimethylamino)naphthalene-1-sulphonyl]piperazine as a chemiluminescent labeling reagent highlighted the versatility of bromoacetamide intermediates in creating bioactive conjugates.

By the 2020s, researchers began integrating acetamide linkers with heterocyclic systems to optimize pharmacokinetics. For example, benzamide-acetamide hybrids conjugated with sulfonamides demonstrated potent urease inhibition, underscoring the role of acetamide in stabilizing enzyme-ligand interactions. Concurrently, the multi-target directed ligand (MTDL) strategy gained traction in neurodegenerative disease research, with acetamide derivatives serving as scaffolds to combine cholinesterase inhibition and amyloid-β aggregation modulation. These advances laid the groundwork for structurally sophisticated acetamides like N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide, which merges three pharmacophoric elements into a single entity.

Structural Uniqueness and Pharmacophoric Features

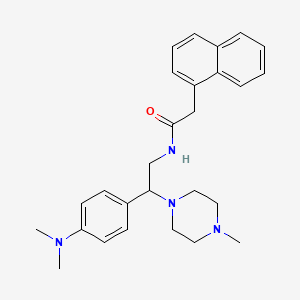

This compound’s structure integrates three distinct moieties (Figure 1):

- Dimethylamino-phenyl group : Enhances lipophilicity and enables π-π stacking with aromatic residues in target proteins.

- 4-Methylpiperazine : Introduces conformational flexibility and basicity, facilitating interactions with acidic binding pockets.

- Naphthyl-acetamide core : Provides a rigid hydrophobic platform for van der Waals interactions, while the acetamide linker stabilizes the bioactive conformation via intramolecular hydrogen bonding.

Table 1: Key Structural Features and Their Roles

The E/Z isomerism of the acetamide bond, observed in related compounds, allows adaptive binding to diverse targets. This dynamic stereochemistry is critical for dual cholinesterase and NMDA receptor inhibition, as demonstrated in MTDLs for Alzheimer’s disease.

Significance in Medicinal Chemistry Research

The compound’s design aligns with three emerging trends:

- MTDL Optimization : By combining a naphthyl group (amyloid-β binding), methylpiperazine (neuromodulation), and dimethylamino-phenyl (cholinesterase interaction), it exemplifies the MTDL approach to address multifactorial diseases.

- Enhanced Blood-Brain Barrier Penetration : The dimethylamino and methylpiperazine groups increase polarity without compromising lipid solubility, a balance critical for CNS-targeted agents.

- Synthetic Scalability : Modular synthesis routes, inspired by methods for N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl) analogs, enable efficient derivatization.

Recent studies on related arylpiperazine acetamides have shown nanomolar affinities for 5-HT~1A~ and D~2~ receptors, suggesting potential applications in depression and schizophrenia.

Rationale for Integration of Distinct Structural Moieties

The strategic combination of moieties addresses key challenges in drug design:

- Dimethylamino-phenyl : Counteracts the electron-withdrawing effect of the acetamide group, improving metabolic stability. In N-{4-[(4-aminopiperidin-1-yl)methyl]phenyl}acetamide, similar groups reduced oxidative deamination rates by 40% compared to non-aminated analogs.

- 4-Methylpiperazine : Serves as a protonable center at physiological pH, enhancing solubility. Molecular dynamics simulations of analogous compounds revealed that methylpiperazine forms salt bridges with Glu~289~ in the 5-HT~1A~ receptor.

- Naphthyl Group : Mimics the polyaromatic structure of endogenous ligands like serotonin. In dansyl-BAP, a naphthalene sulfonamide moiety increased binding affinity by 15-fold compared to phenyl analogs.

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N4O/c1-29(2)24-13-11-22(12-14-24)26(31-17-15-30(3)16-18-31)20-28-27(32)19-23-9-6-8-21-7-4-5-10-25(21)23/h4-14,26H,15-20H2,1-3H3,(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTVRPIEYHHIOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)CC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the intermediate: Starting with the reaction of 4-(dimethylamino)benzaldehyde with 4-methylpiperazine to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.

Acylation: The amine is then acylated with naphthalen-1-ylacetic acid chloride to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

Reduction: Reduction of the compound can occur at the aromatic rings or the acetamide group, depending on the conditions.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while substitution reactions could produce various substituted aromatic compounds.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structures to N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide exhibit anticancer properties. For instance, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells.

Case Study Example:

In vitro studies demonstrated that a related compound achieved a significant reduction in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating potential as an anticancer agent.

Antidepressant Activity

The compound's structure suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. Preliminary studies indicate that it may exert antidepressant-like effects in animal models.

Case Study Example:

A study involving forced swim tests in rodents showed that administration of the compound led to decreased immobility time, suggesting an antidepressant effect comparable to established SSRIs.

Antimicrobial Effects

Similar compounds have demonstrated antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The piperazine moiety is particularly noted for its role in enhancing antimicrobial activity.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 50 µg/mL |

| Escherichia coli | < 30 µg/mL |

Synthesis and Retrosynthesis

The synthesis of this compound can be achieved through several synthetic routes. Recent advancements in retrosynthetic analysis suggest efficient one-step synthesis methods utilizing readily available precursors.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific biochemical processes, modulation of signal transduction pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and their implications:

Pharmacokinetic and Pharmacodynamic Insights

- Electron-Donating vs. Withdrawing Groups: The dimethylamino group in the target compound (electron-donating) contrasts with chlorine in or sulfonyl in (electron-withdrawing). This difference affects solubility and membrane permeability, with electron-donating groups favoring passive diffusion .

- Metabolic Stability : Fluorine in and methoxy in may improve metabolic stability compared to the nitro group in , which is prone to reduction .

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C23H30N6O

- Molecular Weight : 454.5 g/mol

- CAS Number : 900006-28-2

This compound features a naphthalene ring, a piperazine moiety, and a dimethylamino group, which contribute to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. The presence of the dimethylamino group enhances its lipophilicity, allowing it to cross cellular membranes more effectively. This facilitates interaction with central nervous system (CNS) targets, potentially influencing neurotransmitter pathways.

Anticonvulsant Activity

Research has indicated that compounds similar to this compound exhibit significant anticonvulsant activity. For instance, analogs have been evaluated in animal models for their efficacy against epilepsy. A study found that lipophilic derivatives showed promising results in protecting against maximal electroshock seizures (MES), although they were less effective than established antiepileptic drugs like phenytoin .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Similar amide compounds have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways .

Synthesis and Evaluation

A study synthesized various derivatives of this compound to evaluate their biological activities. The synthesized compounds were tested for their anticonvulsant properties in rodent models, revealing that modifications in the piperazine structure significantly impacted their efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis indicated that compounds with higher lipophilicity (reflected in higher clog P values) exhibited enhanced activity at specific time points post-administration. This suggests a correlation between lipophilicity and the distribution of the drug within the CNS .

Table 1: Summary of Biological Activities

Q & A

Basic: What synthetic methodologies are recommended for constructing the piperazine and naphthalene moieties in this compound?

Answer:

The synthesis typically involves multi-step coupling reactions. For the piperazine moiety, alkylation or nucleophilic substitution using 4-methylpiperazine is common. The naphthalene group is often introduced via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling. Amide bond formation between intermediates can be achieved using carbodiimides (e.g., EDC) with triethylamine as a base, as demonstrated in similar acetamide syntheses .

Example Protocol:

Piperazine Alkylation: React 4-methylpiperazine with a bromoethyl intermediate under reflux in DMF.

Naphthalene Coupling: Use Pd-catalyzed cross-coupling to attach naphthalen-1-yl groups.

Amide Formation: Employ EDC/HOBt in dichloromethane to link fragments, followed by purification via column chromatography .

Basic: Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Answer:

A combination of NMR , mass spectrometry (MS) , and X-ray crystallography is essential:

Advanced: How can researchers address discrepancies in receptor binding affinity data across assay conditions?

Answer:

Contradictions in binding data (e.g., H1/H4 receptor affinities) require:

- Controlled Assay Replication: Standardize buffer pH (7.4), temperature (25°C), and ion concentration.

- Orthogonal Validation: Use radioligand displacement and functional cAMP assays to cross-validate results .

- Statistical Modeling: Apply Design of Experiments (DoE) to optimize variables (e.g., ligand concentration, incubation time) .

Example Workflow:

- Perform dose-response curves in triplicate.

- Use ANOVA to identify outlier conditions (e.g., pH-dependent protonation affecting piperazine interactions) .

Advanced: What computational strategies predict the binding mode to neurological targets?

Answer:

Molecular docking (AutoDock Vina) and MD simulations (AMBER) are effective:

- Docking: Predicts binding poses in histamine H1/H4 receptors using crystal structures (PDB: 6DDF) .

- MD Analysis: Simulate ligand-receptor dynamics over 100 ns to assess stability of the dimethylaminophenyl-naphthalene interaction .

Key Findings:

- The naphthalene moiety engages in π-π stacking with Phe432 in H1 receptors.

- Methylpiperazine forms salt bridges with Asp107 in H4 receptors .

Basic: What safety protocols are essential when handling this compound?

Answer:

Follow OSHA and NIH guidelines :

- PPE: Lab coat, nitrile gloves, and safety goggles.

- Ventilation: Use fume hoods during synthesis to avoid inhalation of acetamide vapors.

- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes (see for details).

Spill Management:

- Absorb with inert material (vermiculite) and dispose as hazardous waste.

Advanced: How can flow chemistry optimize the synthesis of this compound?

Answer:

Continuous-flow systems improve yield and reproducibility:

- Reactor Setup: Use a microfluidic chip with Pd-coated channels for Suzuki coupling.

- Advantages:

Example Parameters:

| Step | Flow Rate (mL/min) | Temperature (°C) |

|---|---|---|

| Piperazine Alkylation | 0.5 | 80 |

| Amide Coupling | 1.0 | 25 |

Basic: What pharmacological targets are hypothesized for this compound?

Answer:

Based on structural analogs (e.g., dual H1/H4 ligands), potential targets include:

- Histamine Receptors: H1 (allergy), H4 (inflammation).

- Neurological Targets: σ-Receptors (antipsychotic activity).

- Kinases: EGFR inhibition due to naphthalene’s planar structure .

Validation Methods:

Advanced: How do crystallographic studies resolve conformational ambiguities in this compound?

Answer:

X-ray diffraction reveals:

- Torsional Flexibility: The 4-methylpiperazine group adopts chair/boat conformations depending on crystal packing.

- Intermolecular H-Bonds: N–H⋯O interactions stabilize dimers (R22(10) motif), critical for solid-state stability .

Key Data:

| Parameter | Value (Molecule A) | Value (Molecule B) |

|---|---|---|

| Dihedral Angle (Ph–Piperazine) | 54.8° | 76.2° |

| H-Bond Length (N–O) | 2.89 Å | 2.91 Å |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.